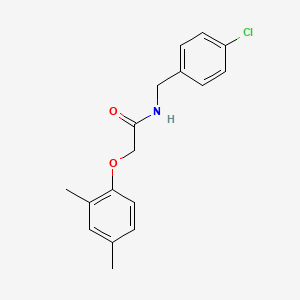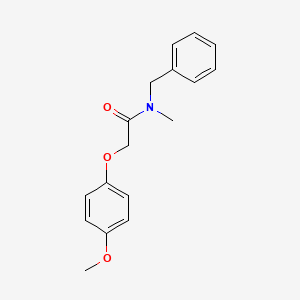![molecular formula C19H23N3OS B5837936 N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5837936.png)
N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. MPTU belongs to the class of thiourea derivatives, which have been reported to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to act by modulating various signaling pathways in cells. This compound has been reported to inhibit the activity of various enzymes such as tyrosine kinase, protein kinase C, and cyclooxygenase-2, which are involved in cell proliferation, differentiation, and inflammation. This compound has also been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects in cells and animals. In cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cell cycle regulation, inflammation, and oxidative stress. In animals, this compound has been reported to improve glucose tolerance, insulin sensitivity, and lipid metabolism. This compound has also been shown to protect neurons from oxidative stress and inflammation and improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea has several advantages for lab experiments such as its low toxicity, high solubility, and stability in various solvents. This compound can be easily synthesized in the lab and its purity can be determined by various analytical techniques such as HPLC and NMR. However, this compound also has some limitations such as its limited bioavailability and poor pharmacokinetic properties. This compound has a short half-life in the body and is rapidly metabolized and excreted, which limits its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea. One direction is to develop more potent and selective analogs of this compound with improved pharmacokinetic properties and therapeutic potential. Another direction is to investigate the mechanism of action of this compound in more detail and identify its molecular targets. Furthermore, the therapeutic potential of this compound in other diseases such as cardiovascular diseases and inflammatory disorders should be explored. Finally, the safety and efficacy of this compound in clinical trials should be evaluated to determine its potential as a therapeutic agent.
Synthesemethoden
N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea can be synthesized by reacting 4-morpholineaniline with 2-phenylethyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate isothiourea, which is then converted to this compound by hydrolysis. The yield of this compound can be improved by using a solvent such as dimethylformamide or dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by enhancing the activity of insulin signaling pathways. In neurodegenerative disorders, this compound has been reported to protect neurons from oxidative stress and inflammation by modulating the expression of various genes.
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-ylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c24-19(20-11-10-16-6-2-1-3-7-16)21-17-8-4-5-9-18(17)22-12-14-23-15-13-22/h1-9H,10-15H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPFOTNAEMUSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794365 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)


![6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5837903.png)
![5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5837914.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)


![ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B5837939.png)